Product packaging for Glycerol Phenylbutyrate(Cat. No.:CAS No. 611168-24-2)

Glycerol Phenylbutyrate

Cat. No.: B1671681
CAS No.: 611168-24-2
M. Wt: 530.6 g/mol
InChI Key: ZSDBFLMJVAGKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol Phenylbutyrate is a triglyceride compound consisting of three phenylbutyrate molecules attached to a glycerol backbone. It functions as a prodrug nitrogen-binding agent. Upon oral administration, it is hydrolyzed by pancreatic lipases to release phenylbutyrate, which undergoes beta-oxidation in the liver to its active metabolite, phenylacetate (PAA). Phenylacetate conjugates with glutamine in the liver and kidneys to form phenylacetylglutamine (PAGN), which is then excreted in the urine. This process provides an alternative pathway for waste nitrogen excretion, effectively lowering ammonia levels in the body. This compound is a key compound for researching chronic hyperammonemia. Its primary research applications focus on urea cycle disorders (UCDs), inherited conditions caused by defects in enzymes or transporters that lead to ammonia accumulation. The sustained-release profile of this compound, due to its triglyceride structure, allows for a slower release of phenylbutyrate compared to sodium phenylbutyrate, potentially offering more stable control of metabolite levels in research models. Furthermore, its role in ammonia metabolism has also extended its research relevance to the study of hepatic encephalopathy (HE) in the context of cirrhosis. This product is designated For Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38O6 B1671681 Glycerol Phenylbutyrate CAS No. 611168-24-2

Properties

IUPAC Name

2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDBFLMJVAGKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210005
Record name Glycerol phenylbutyrate
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Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Glycerol phenylbutyrate
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CAS No.

611168-24-2
Record name Glycerol phenylbutyrate
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Record name Glycerol phenylbutyrate [USAN:INN]
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Record name Glycerol phenylbutyrate
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Record name Glycerol Phenylbutyrate
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Record name GLYCEROL PHENYLBUTYRATE
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Molecular and Cellular Mechanisms of Action of Glycerol Phenylbutyrate

Glycerol (B35011) Phenylbutyrate as a Pre-prodrug and its Metabolic Conversion

Glycerol phenylbutyrate itself is not the active therapeutic agent but rather a pre-prodrug. tandfonline.com It is a liquid triglyceride composed of a glycerol backbone linked to three molecules of phenylbutyrate. tandfonline.compatsnap.com This structure necessitates a multi-step metabolic conversion process to yield the active compound that carries out the primary therapeutic function.

Hydrolysis by Pancreatic Lipases: Release of Phenylbutyric Acid (PBA)

Upon oral administration, this compound travels to the gastrointestinal tract, where the first step of its metabolic activation occurs. patsnap.com Here, it is hydrolyzed by pancreatic lipases. tandfonline.compatsnap.comdrugbank.com These enzymes cleave the ester bonds linking the phenylbutyrate molecules to the glycerol backbone, releasing phenylbutyric acid (PBA) and glycerol. tandfonline.compatsnap.com This enzymatic breakdown is a crucial initial step, making PBA available for absorption and subsequent metabolic processes. nih.gov Studies have shown that this hydrolysis is carried out by human pancreatic triglyceride lipase (B570770), pancreatic lipase-related protein 2, and carboxyl-ester lipase. nih.gov

Beta-Oxidation of Phenylbutyric Acid to Phenylacetate (B1230308) (PAA)

Following its release and absorption, phenylbutyric acid undergoes further metabolism, primarily in the liver and kidneys. drugbank.comwikipedia.org The next critical step is the conversion of PBA to phenylacetate (PAA) through a process called beta-oxidation. tandfonline.compatsnap.comdrugbank.com This metabolic pathway is the same one that the body uses to break down fatty acids. nih.gov Research has identified that the initial step of this beta-oxidation is catalyzed exclusively by the enzyme medium-chain acyl-CoA dehydrogenase (MCAD). nih.govnih.gov Subsequent steps in the oxidation of PBA involve other enzymes, including short-chain enoyl-CoA hydratase, long-chain enoyl-CoA hydratase, 3-methylglutaconyl-CoA hydratase, short-chain 3-hydroxyacyl-CoA dehydrogenase, long-chain 3-hydroxyacyl-CoA dehydrogenase, and long-chain 3-ketoacyl-CoA thiolase. nih.govnih.gov PAA is considered the active moiety responsible for the primary therapeutic effect of this compound. tandfonline.compatsnap.com

Conjugation of Phenylacetate with Glutamine: Formation of Phenylacetylglutamine (B1677654) (PAGN)

The final step in the metabolic conversion of this compound involves the conjugation of its active metabolite, phenylacetate (PAA), with the amino acid glutamine. tandfonline.compatsnap.comdrugbank.com This reaction, which occurs in the liver and kidneys, is catalyzed by the enzyme phenylacetyl-CoA:L-glutamine-N-acetyltransferase. drugbank.comhmdb.ca The product of this conjugation is phenylacetylglutamine (PAGN). tandfonline.comdrugbank.comwikipedia.org This process effectively binds PAA to glutamine, forming a new, water-soluble compound that can be readily excreted from the body. ontosight.ai

Role of Phenylacetylglutamine in Waste Nitrogen Excretion

The formation of phenylacetylglutamine (PAGN) is the cornerstone of this compound's mechanism for removing waste nitrogen. patsnap.comdrugbank.com In individuals with certain metabolic disorders, such as urea (B33335) cycle disorders (UCDs), the body's primary pathway for eliminating nitrogen in the form of urea is impaired. patsnap.comwikipedia.orgnih.gov This leads to the toxic accumulation of ammonia (B1221849). mayoclinic.orgdrugs.com

PAGN provides an alternative pathway for nitrogen excretion. patsnap.comwikipedia.org Each molecule of PAGN contains two atoms of nitrogen, one from phenylacetate's precursor and one from glutamine. drugbank.comresearchgate.net By forming PAGN, the body can effectively package and eliminate excess nitrogen that would otherwise contribute to hyperammonemia. patsnap.com PAGN is then excreted in the urine. drugbank.comwikipedia.orgwikipedia.org Studies have shown that a significant portion, approximately 80-100% of a dose of phenylbutyrate, is excreted as PAGN within 24 hours. wikipedia.orgamgen.com This process essentially allows PAGN to substitute for urea as a vehicle for waste nitrogen removal. nih.gov

Impact on Ammonia and Glutamine Homeostasis

The administration of this compound has a direct impact on the levels of ammonia and glutamine in the body. In conditions like urea cycle disorders, impaired urea synthesis leads to elevated levels of ammonia and its precursor, glutamine. tandfonline.comwikipedia.org

By facilitating the excretion of nitrogen in the form of phenylacetylglutamine (PAGN), this compound helps to lower plasma ammonia and glutamine levels. tandfonline.comamgen.com The conjugation of phenylacetate with glutamine directly consumes glutamine, reducing its circulating levels. tandfonline.comnih.gov This, in turn, helps to decrease the production of ammonia. patsnap.com Clinical studies have demonstrated that treatment with this compound can lead to controlled ammonia levels and maintain glutamine levels within the normal range. tandfonline.comnih.gov

Potential as a Chemical Chaperone and its Implications for Protein Trafficking

Beyond its role in nitrogen scavenging, phenylbutyrate, the active metabolite of this compound, has been investigated for its potential as a chemical chaperone. wikipedia.orgaesnet.org Chemical chaperones are small molecules that can help misfolded or partially folded proteins to fold correctly and maintain their stable three-dimensional structure. slc6a1kids.orgstxbp1disorders.org This is particularly relevant for diseases caused by protein misfolding, where a mutated protein gets stuck in the endoplasmic reticulum (ER) and cannot be transported to its proper location within the cell to function correctly. slc6a1kids.org

Research suggests that 4-phenylbutyrate (B1260699) (PBA) can act as a chemical chaperone in several conditions. aesnet.orgclinicaltrials.govclinicaltrials.gov For instance, in certain genetic disorders, PBA has been shown to improve the trafficking of mutant proteins to the cell surface, thereby increasing their function. slc6a1kids.org Studies have indicated that PBA can rescue the function of misfolded proteins by reducing ER stress and promoting proper protein folding and trafficking. slc6a1kids.orgarvojournals.orgnih.gov This chaperone activity has been observed to restore the function of various mutant proteins, providing a basis for its investigation in a range of protein misfolding diseases. oup.comoup.com

Modulation of Misfolded Protein Conformation

This compound, through its active metabolite PBA, functions as a chemical chaperone. oncotarget.comslc6a1kids.org Chemical chaperones are small molecules that can non-specifically bind to and stabilize misfolded or partially folded proteins, helping them to achieve a more correct three-dimensional shape. slc6a1kids.org This action can prevent the aggregation of denatured proteins and facilitate their proper folding. oup.comslc6a1kids.org

This mechanism is crucial in diseases caused by mutations that lead to protein misfolding. researchgate.net The accumulation of such aberrant proteins can be toxic to cells. oup.com PBA's ability to assist in the proper folding of various proteins, such as a mutant cystic fibrosis transmembrane conductance regulator (CFTR), highlights its potential to restore function to otherwise non-functional mutant proteins. oup.comoup.com For example, in studies involving mutant myocilin, which is associated with glaucoma, PBA treatment improved the solubility of the mutant protein and reduced the formation of aggregates. arvojournals.orgnih.gov This chaperone activity is believed to stem from PBA's chemical properties as a water-soluble molecule with a hydrophobic component, allowing it to interact with and shield exposed hydrophobic regions of misfolded proteins, thereby preventing aggregation. oup.com

Reduction of Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is the primary site for the folding of secretory and transmembrane proteins. oup.comoup.com When misfolded proteins accumulate in the ER, a state known as ER stress occurs, which in turn activates the unfolded protein response (UPR). oup.combiologists.com While the UPR is initially a protective response, chronic ER stress can trigger apoptosis, or programmed cell death. biologists.commdpi.com

This compound's metabolite, PBA, has been shown to alleviate ER stress in various models. arvojournals.orgclinicaltrial.benih.gov It achieves this primarily by reducing the burden of misfolded proteins through its chaperone activity, which helps restore protein homeostasis (proteostasis) in the ER. biologists.complos.org Research has demonstrated that PBA can downregulate key molecular markers of ER stress. For instance, in studies on renal fibrosis and mutant myocilin-expressing cells, PBA treatment led to a significant reduction in the expression of GRP78 and the phosphorylation of PERK, both of which are central regulators of the UPR. oncotarget.combiologists.com By mitigating ER stress, PBA helps protect cells from the harmful consequences of misfolded protein accumulation. arvojournals.orgnih.gov

Table 1: Effect of Phenylbutyrate (PBA) on ER Stress Markers in Experimental Models

Experimental Model Key ER Stress Markers Observed Effect of PBA Treatment Reference
Unilateral Ureteral Obstruction (UUO) in Rats GRP78, CHOP, ATF4, p-JNK Significantly attenuated protein expression oncotarget.com
Cells expressing mutant Myocilin Phosphorylated eIF-2α, Active Caspase 3 Reduced levels, relieving ER stress arvojournals.org
Fibroblasts from Osteogenesis Imperfecta patients Phosphorylated PERK (p-PERK) Normalized p-PERK/PERK ratio biologists.com
Primary Human Trabecular Meshwork Cells KDEL (ER stress marker) Reduced expression mdpi.com

This table is for illustrative purposes and synthesizes findings from multiple studies.

Enhancement of Wild-Type Protein Trafficking

By alleviating the burden of the mutant protein and reducing ER stress, PBA can effectively "clear the path," allowing the cell's protein trafficking machinery to function more efficiently for all proteins. slc6a1kids.org Studies on bone morphogenetic protein receptor II (BMPR-II) and GABA transporter 1 (GAT-1) have shown that PBA treatment can increase the cell-surface expression of the wild-type versions of these proteins. oup.comoup.comoup.com This suggests that by improving the general state of ER proteostasis, PBA can facilitate the forward trafficking of not only rescued mutant proteins but also their wild-type counterparts. oup.comoup.com This effect is particularly relevant for heterozygous conditions where one functional allele is still present. oup.com

Specificity for GAT-1 Protein Trafficking in SLC6A1 Mutations

Mutations in the SLC6A1 gene, which encodes the GABA transporter 1 (GAT-1), are associated with developmental and epileptic encephalopathies. researchgate.netnanion.de Many of these mutations cause the GAT-1 protein to misfold and become trapped within the endoplasmic reticulum, preventing it from reaching the cell surface to perform its function of GABA reuptake. slc6a1kids.orgoup.comnih.gov This loss of function disrupts the balance of neurotransmission in the brain. researchgate.net

Research has specifically demonstrated that PBA can act as a pharmacological chaperone for GAT-1. nanion.denih.gov In cellular and mouse models of SLC6A1 mutations, PBA treatment has been shown to rescue the trafficking of certain mutant GAT-1 proteins, promoting their delivery to the cell membrane and thereby restoring GABA uptake function. slc6a1kids.orgoup.comnanion.de For example, in studies of the G443V GAT-1 variant, which causes complete ER retention, PBA treatment restored its surface expression and function. nanion.de

Furthermore, PBA has a dual effect: it not only aids the trafficking of the mutant GAT-1 but also enhances the trafficking of the healthy, wild-type GAT-1 protein produced from the non-mutated allele. slc6a1kids.orgmedrxiv.org This dual action—rescuing the mutant and boosting the wild-type—suggests a significant potential for PBA to be beneficial for a wide range of SLC6A1 mutations by targeting the common underlying mechanism of impaired protein trafficking. oup.comnih.govmedrxiv.org

Table 2: Research Findings on PBA's Effect on GAT-1 Trafficking in SLC6A1 Mutations

Research Model Specific GAT-1 Variant(s) Key Findings with PBA Treatment Reference
Patient-derived cell and mouse models Library of SLC6A1 variants Restored GABA uptake; Mitigated seizures in mice scienceopen.com
In vitro and Drosophila models G443V Restored surface expression and function; Reduced seizure-like episodes in flies nanion.de
Cellular models of SLC6A1 dysfunction Not specified Reduced ER retention of mutant protein; Improved trafficking of wild-type protein medrxiv.org

This table is for illustrative purposes and synthesizes findings from multiple studies.

Pharmacological and Biotransformational Aspects of Glycerol Phenylbutyrate

Pharmacokinetics of Glycerol (B35011) Phenylbutyrate and its Metabolites (PBA, PAA, PAGN)

Glycerol phenylbutyrate is a nitrogen-binding prodrug. Following oral administration, it is metabolized into phenylbutyric acid (PBA), which is then converted to phenylacetic acid (PAA). PAA, the active moiety, conjugates with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted by the kidneys. drugbank.com This process provides an alternative pathway for waste nitrogen excretion. drugbank.comnih.gov

Absorption Characteristics and Hydrolysis Dependency

This compound is a liquid triglyceride formulation composed of three molecules of phenylbutyrate attached to a glycerol backbone. tandfonline.com Its absorption is dependent on hydrolysis by pancreatic lipases in the gastrointestinal tract, which releases PBA from the glycerol. tandfonline.compatsnap.com This enzymatic cleavage is a necessary step for the subsequent absorption of PBA. nih.govpatsnap.com Studies have shown that this hydrolysis process results in a slower absorption of PBA compared to the administration of sodium phenylbutyrate (NaPBA), leading to lower peak plasma concentrations of its metabolites. tandfonline.comnih.gov Population pharmacokinetic modeling suggests that PBA enters circulation approximately 70-75% more slowly when administered as this compound compared to NaPBA. europa.eu Intact this compound is not detectable in the plasma of patients. drugbank.comfda.gov

In fasting healthy adults, after a single oral dose of this compound, the peak plasma concentrations (Tmax) for the metabolites were observed at different times.

MetaboliteTime to Peak Plasma Concentration (Tmax) in Fasting Adults
Phenylbutyric Acid (PBA)2 hours drugbank.commedscape.com
Phenylacetic Acid (PAA)4 hours drugbank.commedscape.com
Phenylacetylglutamine (PAGN)4 hours drugbank.commedscape.com

At steady state in adult patients with urea (B33335) cycle disorders (UCDs), the maximum plasma concentrations (Cmaxss) of PBA, PAA, and PAGN occurred at 8, 12, and 10 hours, respectively, after the first daily dose. drugbank.com

Distribution and Protein Binding of Metabolites

The metabolites of this compound exhibit varying degrees of binding to plasma proteins. In vitro studies have determined the extent of human plasma protein binding for PBA, PAA, and PAGN. europa.eueuropa.eu The binding of PBA and PAA is concentration-dependent, decreasing as the concentration of the metabolite increases. fda.gov

MetabolitePlasma Protein Binding (%)Concentration Range (µg/mL)
Phenylbutyric Acid (PBA)80.6 - 98.0% drugbank.commedscape.comeuropa.eu1 - 250 europa.eueuropa.eu
Phenylacetic Acid (PAA)37.1 - 65.6% drugbank.commedscape.comeuropa.eu5 - 500 europa.eueuropa.eu
Phenylacetylglutamine (PAGN)7 - 12% drugbank.commedscape.comeuropa.euNot concentration-dependent europa.eueuropa.eu

Metabolic Pathways and Enzymes Involved

The biotransformation of this compound is a multi-step process involving several enzymes. tandfonline.com

Hydrolysis: Upon oral administration, this compound is first hydrolyzed in the gastrointestinal tract by pancreatic lipases. tandfonline.compatsnap.commedscape.com This action releases PBA and glycerol. patsnap.com In vitro studies have identified pancreatic triglyceride lipase (B570770), carboxyl ester lipase, and pancreatic lipase–related protein 2 as enzymes capable of hydrolyzing this compound. europa.eunih.gov

β-oxidation: After absorption, PBA undergoes β-oxidation, primarily in the liver, to form PAA. drugbank.comtandfonline.compatsnap.com

Conjugation: PAA, the active metabolite, is then conjugated with glutamine. drugbank.compatsnap.com This reaction occurs in the liver and kidneys and is catalyzed by the enzyme phenylacetyl-CoA: L-glutamine-N-acetyltransferase to form PAGN. drugbank.comeuropa.eumedscape.com

Elimination Routes and Urinary Excretion of PAGN

The primary route of elimination for the metabolites of this compound is through renal excretion. nih.gov The final metabolite, PAGN, is excreted in the urine. drugbank.commedscape.com In adults, approximately 68.9% of the administered dose is excreted as PAGN in the urine, with a similar percentage (66.5%) observed in pediatric UCD patients. drugbank.com PAA and PBA are considered minor urinary metabolites, each accounting for less than 1% of the administered dose. drugbank.com

Influence of Age on Pharmacokinetics (e.g., Neonates and Infants)

Pharmacokinetic studies have been conducted in pediatric patients, including neonates and infants, to assess the influence of age on the metabolism of this compound. These studies have demonstrated that even very young patients, from 0 to 2 months of age, are capable of hydrolyzing this compound. nih.govnih.goviu.edu The presence of PBA, PAA, and PAGN in the plasma of these young patients confirms that they have sufficient lipase activity to cleave the prodrug, allowing for the subsequent absorption of PBA and its conversion to the active moiety, PAA. nih.govelsevierpure.comnih.gov

Pharmacokinetic analyses in patients aged 2 months to less than 2 years showed that median concentrations of PBA, PAA, and PAGN were similar to or lower than those observed in older patients. elsevierpure.com Covariate analyses have indicated that age itself does not significantly influence the pharmacokinetic parameters; instead, body surface area (BSA) was identified as the most significant covariate. nih.govelsevierpure.comnih.gov This finding supports BSA-based dosing recommendations across different age groups. elsevierpure.comnih.gov In patients under 2 months of age, plasma concentrations of the metabolites were found to be stable during long-term treatment, with a mean plasma PAA:PAGN ratio remaining below 2.5, suggesting no accumulation of the drug. nih.govnih.gov

Influence of Hepatic Impairment on Pharmacokinetics

The liver plays a crucial role in the metabolism of this compound, specifically in the conversion of PAA to PAGN. medscape.comnih.gov Therefore, the pharmacokinetic profile of the drug may be altered in individuals with hepatic impairment. In a study involving patients with hepatic impairment (Child-Pugh B and C), the ratios of mean values for PAA to PAGN were observed to be higher than in healthy individuals, ranging from 0.96 to 3.19 depending on the dose. europa.eu Another study with cirrhotic subjects found that while plasma PAGN levels did not differ significantly from healthy subjects, the peak concentration (Cmax) and total exposure (AUC) for PBA and PAA tended to be higher in those with more severe liver dysfunction (Child-Pugh groups B and C), although these differences were not statistically significant. nih.gov Plasma PAA levels were also observed to be higher in patients with more severe liver dysfunction. ovid.com This suggests that the conversion of PAA to PAGN may be reduced in patients with moderate to severe hepatic impairment. medscape.com

Pharmacodynamics: Effects on Ammonia (B1221849) and Glutamine Levels

This compound serves as a nitrogen-binding agent designed to reduce elevated levels of ammonia and glutamine in the blood. adam.comnih.gov The core of its mechanism involves providing an alternative pathway for the excretion of waste nitrogen. tandfonline.com this compound is a pro-drug that, after oral administration, is hydrolyzed by pancreatic lipases in the gastrointestinal tract to release phenylbutyrate (PBA). tandfonline.compatsnap.com PBA is then converted via β-oxidation to its active metabolite, phenylacetic acid (PAA). tandfonline.compatsnap.com PAA conjugates with glutamine in the liver and kidneys to form phenylacetylglutamine (PAGN). mdpi.com This newly formed compound, PAGN, contains two moles of nitrogen and is excreted by the kidneys, effectively removing waste nitrogen from the body. tandfonline.commdpi.com

Clinical studies have demonstrated the efficacy of this compound in controlling ammonia and glutamine levels. In a retrospective multicenter study involving 48 patients with urea cycle disorders (UCDs), switching to this compound resulted in statistically significant reductions in both ammonia and glutamine levels. mdpi.com At the first follow-up assessment (an average of 79 days), mean ammonia levels decreased by 18% and mean glutamine levels decreased by 19%. mdpi.com These reductions were maintained after one year of treatment. mdpi.comdntb.gov.ua A separate study of 11 pediatric patients in the UK also showed lower plasma ammonia and glutamine levels after switching to this compound. nih.gov Similarly, a pivotal phase 3 trial found this compound to be non-inferior to sodium phenylbutyrate in controlling ammonia levels. nih.gov

Table 1: Changes in Ammonia and Glutamine Levels After Switching to this compound
ParameterBefore GPB Treatment (Mean ± SD)First Follow-up on GPB (Mean ± SD)Percentage Reductionp-value
Ammonia (μmol/L)40.2 ± 17.332.6 ± 13.918%< 0.001
Glutamine (μmol/L)791.4 ± 289.8648.6 ± 247.419%< 0.001
Data adapted from a multicenter study in Spain. mdpi.com

Drug-Drug Interactions and Metabolic Pathway Modulation

The biotransformation and mechanism of action of this compound create a potential for several clinically relevant drug-drug interactions.

Interactions with Lipase Inhibitors

The initial and critical step in the metabolism of this compound is its hydrolysis by pancreatic lipases in the small intestine to release phenylbutyrate. tandfonline.compatsnap.comnih.gov This process is essential for the subsequent absorption of phenylbutyrate and its conversion to the active metabolite, PAA. nih.gov Therefore, conditions such as pancreatic insufficiency or intestinal diseases that lead to fat malabsorption could result in reduced or absent digestion of this compound. fda.gov This impairment would consequently reduce the absorption of phenylbutyrate and could lead to diminished control of plasma ammonia. fda.gov Logically, co-administration with lipase inhibitors, though not explicitly studied in the provided sources, would be expected to interfere with this essential hydrolytic step, potentially reducing the efficacy of this compound. In vitro studies have confirmed that this compound is hydrolyzed by several human pancreatic enzymes, including pancreatic triglyceride lipase, pancreatic lipase-related protein 2, and carboxyl-ester lipase. nih.gov

Effects on Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6)

This compound and its metabolites can interact with the cytochrome P450 (CYP) enzyme system. It has been identified as a weak inducer of CYP3A4 in humans. medscape.comclinpgx.orgfda.gov This means that the co-administration of this compound may decrease the systemic exposure to other drugs that are substrates of CYP3A4. clinpgx.orgfda.gov This interaction is particularly important for CYP3A4 substrates that have a narrow therapeutic index, such as cyclosporine. medscape.comclinpgx.org For instance, the concurrent use of this compound was found to decrease the systemic exposure of midazolam, a known CYP3A4 substrate. clinpgx.orgfda.gov

In addition to its effect on CYP3A4, in vitro studies have shown that phenylbutyrate can cause reversible inhibition of CYP2D6. drugs.com While the clinical significance of this finding has not been fully established, it suggests a potential for interaction with CYP2D6 substrates. drugs.com

Interactions with Other Ammonia-Affecting Medications (e.g., Corticosteroids, Valproic Acid, Haloperidol)

Certain medications can increase plasma ammonia levels, potentially counteracting the therapeutic effect of this compound.

Corticosteroids : These agents may cause the breakdown of body protein, a process that increases plasma ammonia levels. fda.govmedscape.comclinpgx.orgfda.gov Therefore, concomitant use requires close monitoring of ammonia levels. medscape.comclinpgx.org

Valproic Acid : This medication is known to be able to induce hyperammonemia. medscape.comclinpgx.orgfda.govdrugs.com The therapeutic efficacy of phenylbutyric acid may be decreased when used in combination with valproic acid. medindia.net Close monitoring of ammonia levels is necessary when these drugs are used together. medscape.comfda.gov

Haloperidol (B65202) : Similar to valproic acid, haloperidol may also induce hyperammonemia, necessitating careful monitoring when co-administered with this compound. medscape.comclinpgx.orgfda.gov

Table 2: Summary of Interactions with Ammonia-Affecting Medications
Interacting MedicationMechanism of InteractionPotential Consequence
CorticosteroidsIncrease protein breakdown medscape.comclinpgx.orgIncreased plasma ammonia medscape.comclinpgx.org
Valproic AcidInduces hyperammonemia medscape.comfda.govIncreased plasma ammonia medscape.comfda.gov
HaloperidolInduces hyperammonemia medscape.comfda.govIncreased plasma ammonia medscape.comfda.gov

Impact of Probenecid (B1678239) on Metabolite Excretion

Probenecid is known to be a competitive inhibitor of organic acid transport in the kidneys. nih.gov This action can affect the renal excretion of the metabolites of this compound. ravictihcp.comravictihcp.com Specifically, probenecid may inhibit the renal excretion of both phenylacetylglutamine (PAGN) and phenylacetic acid (PAA). fda.govmedscape.comclinpgx.orgfda.gov This interaction could potentially alter the plasma concentrations of these metabolites, although the precise clinical impact requires careful consideration in patients receiving both medications. fda.gov

Therapeutic Efficacy and Outcomes in Specific Clinical Conditions

Urea (B33335) Cycle Disorders (UCDs)

Glycerol (B35011) phenylbutyrate has demonstrated significant therapeutic efficacy in the management of Urea Cycle Disorders (UCDs), a group of rare genetic disorders characterized by the accumulation of toxic levels of ammonia (B1221849) in the blood. Clinical studies have focused on its ability to control ammonia levels, reduce the frequency of hyperammonemic crises, and improve long-term outcomes for patients.

Glycerol phenylbutyrate has been shown to provide effective and sustained ammonia control in both short-term and long-term studies across various age groups with UCDs.

Short-Term Efficacy: In a pivotal phase 3, randomized, double-blind, crossover trial, this compound was found to be non-inferior to sodium phenylbutyrate in controlling ammonia levels in adult UCD patients. nih.govnih.gov The mean 24-hour ammonia area under the curve (AUC) was 866 µmol·h/L for this compound compared to 977 µmol·h/L for sodium phenylbutyrate. nih.govnih.gov In pediatric patients aged 2 to 5 years, the ammonia AUC over 24 hours was 632 μmol⋅h/L with this compound versus 720 μmol⋅h/L with sodium phenylbutyrate. For patients aged 6 to 17 years, the values were 604 μmol⋅h/L and 815 μmol⋅h/L, respectively. ravictihcp.com Studies in patients under 2 months of age also demonstrated successful transition to and maintenance of ammonia control with this compound. nih.gov An open-label study in this age group showed that the average plasma ammonia level decreased from a baseline of 94.3 μmol/L to 50.4 μmol/L at the end of the transition period to this compound. nih.gov

Long-Term Efficacy: Long-term, open-label studies have demonstrated that this compound provides sustained ammonia control over 12 months in both adult and pediatric patients with UCDs. ravictihcp.comravictihcp.com In these studies, which included patients who had converted from sodium phenylbutyrate, mean ammonia values remained within the normal range. nih.govravictihcp.com A study following UCD patients for a median of an additional 1.85 years after initial 12-month follow-up studies found continued maintenance of ammonia control. researchgate.net

Table 1: Comparison of 24-Hour Ammonia AUC in Patients Treated with this compound vs. Sodium Phenylbutyrate
Patient GroupThis compound (μmol·h/L)Sodium Phenylbutyrate (μmol·h/L)
Adults866977
Pediatric (2-5 years)632720
Pediatric (6-17 years)604815

This compound treatment has been associated with a reduction in the frequency of hyperammonemic crises (HACs), which are acute episodes of elevated ammonia that can lead to severe neurological damage.

Table 2: Impact of this compound on Hyperammonemic Crises (HACs)
Study PopulationHAC Rate Before this compound (episodes/year)HAC Rate During this compound Treatment (episodes/year)
Patients aged 2 months to 2 years2.980.88
Spanish multicenter study (48 patients)0.3<0.1

This compound has been compared to other nitrogen scavengers, primarily sodium phenylbutyrate and sodium benzoate (B1203000), and has shown several advantages.

This compound vs. Sodium Phenylbutyrate: As a pro-drug of phenylbutyrate, this compound offers a more controlled and sustained release of its active metabolite compared to sodium phenylbutyrate. tandfonline.com This results in better overnight ammonia control. nih.govnih.gov Pooled analysis of short-term studies showed that the 24-hour ammonia AUC was significantly lower with this compound treatment compared to sodium phenylbutyrate. tandfonline.com Furthermore, this compound is a tasteless and odorless liquid, which can improve compliance, particularly in pediatric patients, compared to the taste and dosing volume of sodium phenylbutyrate. nih.gov

This compound vs. Sodium Benzoate: While direct comparative efficacy studies are limited, this compound is often preferred due to its better palatability and lower administration volume compared to the unlicensed oral sodium benzoate. nih.govnih.gov Patients who have transitioned from sodium benzoate to this compound have reported a preference for the latter due to these characteristics, and have maintained metabolic control. nih.govnih.gov

Maintaining stable ammonia control is crucial for preventing long-term neurological and neurocognitive impairment in UCD patients. Elevated ammonia levels are associated with a range of neurocognitive disturbances, from learning disabilities to severe brain compromise. nih.gov

Long-term treatment with this compound has been associated with improved executive function in pediatric patients, including enhancements in behavioral regulation, goal setting, planning, and self-monitoring. nih.govnih.gov By providing consistent ammonia control, this compound helps to mitigate the risk of neurological damage associated with hyperammonemia. tandfonline.com Early diagnosis and treatment with nitrogen scavengers like this compound, in conjunction with a low-protein diet, have been shown to improve long-term neurological outcomes. tandfonline.com

Glutamine: Plasma glutamine levels, which are often elevated in UCDs, were found to be significantly lower after treatment with this compound compared to sodium phenylbutyrate in short-term studies. tandfonline.com In long-term studies, mean glutamine levels remained within the normal range over a 12-month period. tandfonline.com

Branched-Chain Amino Acids (BCAAs): Treatment with sodium phenylbutyrate has been associated with lower plasma levels of BCAAs. researchgate.net In contrast, a study of patients who switched to this compound showed an improved BCAA profile after one year of treatment. nih.govscimarina.com A retrospective analysis of children transitioning from sodium benzoate to this compound found no reductions in the levels of branched-chain amino acids. nih.gov

This compound has been studied in patients with various UCD subtypes, demonstrating its broad applicability in the management of these disorders. Clinical trials have included patients with Ornithine Transcarbamylase (OTC) deficiency, Argininosuccinate Synthetase (ASS) deficiency (Citrullinemia type 1), Argininosuccinate Lyase (ASL) deficiency (Argininosuccinic Aciduria), Arginase (ARG) deficiency, Carbamoyl Phosphate Synthetase (CPS) deficiency, and Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome. nih.govresearchgate.neteuropeanreview.org

In a long-term safety study, the majority of patients had OTC deficiency, followed by ASL deficiency and ASS deficiency. researchgate.net A retrospective analysis of children transitioning from sodium benzoate to this compound included patients with argininosuccinic aciduria, citrullinemia type 1, and carbamoyl phosphate synthetase I deficiency, all of whom maintained metabolic control. nih.gov Case studies have also described successful management with this compound in patients with OTC deficiency, citrullinemia, and argininosuccinic aciduria who switched from other nitrogen-scavenging drugs. europeanreview.org

Research in Neonatal and Infant UCD Populations

Neonatal-onset urea cycle disorders (UCDs) are severe, life-threatening conditions characterized by hyperammonemia, which can lead to poor neurological outcomes. Research into the use of this compound in this vulnerable population has shown promise for ammonia control.

An open-label study involving 16 patients with UCDs, with a median age of 0.48 months (range 0.1 to 2.0 months), evaluated the transition to and treatment with this compound. All patients in the study successfully transitioned to this compound within a three-day period. The average plasma ammonia level, excluding hyperammonemic crises (HAC), was 94.3 µmol/L at baseline and decreased to 50.4 µmol/L by the end of the transition period. Notably, no patients experienced a HAC during this initial phase of treatment. nih.goveurekalert.orgjwatch.orgsciencedaily.com

During a subsequent safety extension period of the study, the majority of the infant patients maintained controlled ammonia levels. The mean plasma ammonia levels observed during treatment with this compound were lower than their baseline levels. nih.goveurekalert.orgjwatch.orgsciencedaily.com Furthermore, mean glutamine levels, another important marker in UCD management, remained within the normal range throughout the study. nih.goveurekalert.orgjwatch.org These findings suggest that this compound can be an effective component in the management of UCDs in neonates and infants, a population for whom therapeutic options are limited.

Ammonia Levels in Neonatal and Infant UCD Patients Treated with this compound

Timepoint Average Plasma Ammonia Level (µmol/L)
Baseline (excluding HAC) 94.3
End of Transition Period 50.4

Hepatic Encephalopathy (HE)

Hepatic encephalopathy is a neuropsychiatric complication of liver cirrhosis, strongly associated with elevated ammonia levels. This compound has been studied as a potential therapy to lower ammonia and mitigate the clinical manifestations of HE.

Clinical research has demonstrated the ammonia-lowering capacity of this compound in patients with cirrhosis and HE. mdedge.comthieme-connect.compracticalgastro.com A pilot study involving 15 patients found that fasting ammonia concentrations were lower on this compound compared to baseline. Specifically, after eight days of treatment, fasting ammonia levels decreased to 45.4 µmol/L.

A larger, randomized, double-blind, placebo-controlled phase II trial involving 178 patients with cirrhosis and a history of HE further substantiated these findings. mdedge.comthieme-connect.com This study showed that plasma ammonia was significantly lower in patients receiving this compound compared to those receiving a placebo. mdedge.comthieme-connect.compracticalgastro.com The reduction in ammonia levels correlated with a decrease in HE events, underscoring the role of ammonia in the pathogenesis of HE. mdedge.comthieme-connect.compracticalgastro.com

The primary endpoint of the aforementioned phase II trial was the proportion of patients experiencing HE events. The results showed a significant reduction in the this compound group compared to the placebo group. mdedge.comthieme-connect.compracticalgastro.com

The study found that 21% of patients treated with this compound had an HE event, in contrast to 36% of patients in the placebo group. mdedge.compracticalgastro.com Additionally, the time to the first HE event was significantly longer for patients receiving this compound. mdedge.comthieme-connect.compracticalgastro.com The total number of HE events was also lower in the treatment group (35 events) compared to the placebo group (57 events). mdedge.comthieme-connect.com There was also a trend towards fewer HE-related hospitalizations in the this compound group (13 hospitalizations) versus the placebo group (25 hospitalizations). mdedge.comthieme-connect.com

Outcomes of this compound in Hepatic Encephalopathy (Phase II Trial)

Outcome This compound Group Placebo Group P-value
Patients with HE Event 21% 36% 0.02
Total HE Events 35 57 0.04
HE-related Hospitalizations 13 25 0.06

Direct head-to-head comparative studies of this compound with other standard HE therapies, such as lactulose (B1674317) or rifaximin alone, are limited. However, the phase II trial provides some insight into the efficacy of this compound in patients already receiving these treatments.

In the trial, 119 patients were not taking rifaximin at enrollment. Among this subgroup, this compound significantly reduced the proportion of patients who had an HE event (10%) compared to placebo (32%). mdedge.comthieme-connect.com The time to the first event and the total number of events were also significantly reduced in this subgroup. mdedge.comthieme-connect.com For the 59 patients who were already taking rifaximin, the addition of this compound did not result in a statistically significant difference in the number of patients experiencing an HE event, the time to the first event, or the total number of events when compared to the placebo group who were also on rifaximin.

A significant portion of patients in the trial were also taking lactulose at baseline. practicalgastro.com When analyzed, the treatment effect of this compound was found to be significant among patients who were taking lactulose at the start of the study. mdedge.com

Other Investigational Therapeutic Applications

Beyond UCDs and HE, the therapeutic potential of this compound is being explored in other neurological conditions.

Developmental and epileptic encephalopathies are a group of severe epilepsy syndromes. Preliminary research suggests that this compound may have a role in managing seizures in certain genetic forms of DEEs.

In a study focused on SYNGAP1-related DEE, eight children (aged 2 to 7 years) with refractory epilepsy were treated with this compound. Six of these children were classified as responders, showing a 50% or more reduction in seizures. Of these responders, two experienced a reduction in seizures of 90% or more, while the other four had a 50-75% decrease. The types of seizures that showed improvement included epileptic myoclonias and myoclonic-atonic seizures.

Another pilot clinical trial investigated the use of this compound in children with STXBP1 encephalopathy and SLC6A1 neurodevelopmental disorder. In an interim analysis of ten children with seizures and at least 10 weeks of exposure to the treatment, six were identified as responders. These early findings suggest that this compound may be a promising therapeutic approach for reducing seizure burden in specific monogenetic DEEs. The European Commission has granted orphan designation for this compound for the treatment of STXBP1-DEE.

Seizure Reduction in SYNGAP1-Related DEE with this compound

Response Category Number of Patients Percentage of Patients
Responders (≥50% seizure reduction) 6 75%
Non-responders/Transient Response 2 25%
Total 8 100%

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

This compound has been investigated as a potential therapeutic agent for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common inherited disorder of fatty acid oxidation. The rationale for its use in this condition stems from the hypothesis that phenylbutyrate can act as a chemical chaperone, aiding in the proper folding of the mutated MCAD protein and thereby increasing its residual enzymatic activity. Research has primarily focused on individuals with the common c.985A>G (p.Lys329Glu) mutation, which is prevalent among those with MCAD deficiency.

A pilot clinical study (NCT01881984) was conducted to assess the effect of this compound in adult patients with MCAD deficiency who carry at least one copy of the c.985A>G mutation. informnetwork.orgdrugbank.comnih.gov This Phase 1 trial enrolled four individuals to evaluate the impact of the treatment on metabolic parameters. informnetwork.org

The findings from this pilot study suggested a positive effect of this compound on the metabolic profiles of the participants. informnetwork.org All four subjects demonstrated an improvement in one or more metabolic markers during the treatment period. informnetwork.org Notably, three of the four participants showed a reduction in the urinary excretion of acylglycine intermediates that are specific biomarkers for MCAD deficiency. informnetwork.org These results indicate that this compound may enhance the metabolic flux through the fatty acid oxidation pathway in these patients. informnetwork.org

However, the study did not observe significant changes in glucose and ketone levels, as the subjects were not under sufficient metabolic stress to induce alterations in these parameters. informnetwork.org The research suggests that phenylbutyrate has the potential to act as a chaperone for the misfolded MCAD protein in individuals with the c.985A>G mutation. informnetwork.org Following this initial study, a Phase 2 trial was planned to further investigate these preliminary findings. informnetwork.org

Detailed Research Findings

The table below summarizes the key aspects and outcomes of the pilot study on this compound for MCAD deficiency.

Table 1: Summary of Clinical Trial Findings for this compound in MCAD Deficiency

Trial Identifier Phase Number of Participants Participant Profile Key Findings

Advanced Research Methodologies and Analytical Approaches

Clinical Trial Design and Methodologies in Glycerol (B35011) Phenylbutyrate Research

Randomized, controlled, crossover studies have been instrumental in directly comparing the efficacy of glycerol phenylbutyrate to the established treatment, sodium phenylbutyrate. A pivotal Phase 3 trial was designed as a randomized, double-blind, active-controlled, crossover study to establish the non-inferiority of this compound. In this type of study, patients are randomly assigned to a sequence of treatments. For instance, one group might receive sodium phenylbutyrate for a set period (e.g., two weeks) followed immediately by this compound for the same duration, while the other group receives the treatments in the reverse order. nih.gov This design allows each patient to serve as their own control, which can reduce variability and increase statistical power.

A key feature of these trials is the "double-dummy" technique, where patients receive the active drug of one treatment arm along with a placebo matched to the other active drug. This ensures that both patients and investigators remain blinded to the treatment being administered at any given time. Due to the critical nature of treatment for UCDs, these studies are designed without a "washout" period between treatment phases to ensure continuous therapeutic effect. The primary endpoint in such studies is often the 24-hour area under the curve (AUC) for blood ammonia (B1221849), providing a comprehensive measure of ammonia control over a full day. nih.gov

Table 1: Comparison of 24-Hour Ammonia AUC in a Crossover Study An interactive data table will be generated here.

Treatment Mean NH3-AUC0-24hr (μmol·h/L) Standard Deviation (SD)
This compound 866 661
Sodium Phenylbutyrate 977 865

This table demonstrates the non-inferiority of this compound compared to sodium phenylbutyrate in controlling ammonia levels over a 24-hour period, as observed in a pivotal crossover trial. nih.gov

To assess the long-term safety and efficacy of this compound, patients who have completed controlled trials are often enrolled in open-label extension studies. In these studies, all participants receive this compound, and both the patients and researchers are aware of the treatment being administered. These studies are designed to monitor outcomes over extended periods, often 12 months or longer. ravictihcp.com

The primary goals of these long-term studies include evaluating the sustained control of plasma ammonia levels, monitoring the frequency of hyperammonemic crises (HACs), and observing patient growth and development, particularly in pediatric populations. nih.govresearchgate.net Data from these studies provide crucial insights into the real-world effectiveness and tolerability of the treatment beyond the confines of a short-term, controlled environment. For example, in long-term studies, monthly assessments of ammonia control and the incidence of HACs are typically conducted. ravictihcp.com

Observational and retrospective studies provide valuable information on the use of this compound in a real-world clinical setting, outside the structured environment of a clinical trial. A multicenter, retrospective study conducted in Spain analyzed the clinical experience of 48 UCD patients who switched to this compound from other nitrogen-scavenging agents. mdpi.com

In this type of study, researchers collect clinical, biochemical, and nutritional data from patient records at various time points: before the switch, at the first follow-up assessment, and after one year of treatment. mdpi.com This methodology allows for the evaluation of treatment effectiveness on outcomes such as mean ammonia and glutamine levels, as well as the rate of HACs, in a diverse patient population under standard clinical care. mdpi.com These studies can confirm the findings of controlled trials and provide additional insights into patient preference and treatment adherence. mdpi.comnih.govnih.gov

Table 2: Biochemical and Clinical Outcomes from a Retrospective Study in Spain An interactive data table will be generated here.

Parameter Before GPB Treatment After 1 Year of GPB Treatment p-value
Mean Ammonia (μmol/L) 40.2 ± 17.3 32.6 ± 13.9 < 0.001
Mean Glutamine (μmol/L) 791.4 ± 289.8 648.6 ± 247.4 < 0.001
Hyperammonemic Crisis Rate (crises/patient/year) 0.3 ± 0.7 < 0.1 ± 0.3 0.02

This table shows the statistically significant reductions in mean ammonia and glutamine levels, as well as the rate of hyperammonemic crises, observed in patients after switching to this compound in a clinical practice setting. mdpi.com

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how the body processes a drug and how the drug affects the body. For this compound, these studies have been conducted in healthy adult volunteers as well as in UCD patients of various ages. nih.govnih.gov

Phase 1 studies in healthy adults often employ a randomized, crossover, open-label design to compare the PK profiles of this compound and sodium phenylbutyrate. nih.gov Following a single dose of each drug on separate occasions, blood and urine samples are collected at frequent intervals (e.g., predose, and at multiple time points up to 48 hours postdose) to measure the concentrations of the parent drug and its key metabolites, such as phenylbutyric acid (PBA), phenylacetic acid (PAA), and phenylacetylglutamine (B1677654) (PAGN). nih.govnih.gov This allows for the calculation of key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.gov

Pharmacodynamic assessments are integrated into these and other clinical trials by measuring the drug's effect on biomarkers like plasma ammonia and glutamine. For instance, in crossover studies comparing this compound and sodium phenylbutyrate, 24-hour ammonia profiles are generated by collecting blood samples at multiple time points over a full day. nih.govnih.gov This provides a detailed picture of the drug's ammonia-lowering effect and its duration of action.

Biomarker Analysis for Therapeutic Monitoring

Plasma ammonia level is the primary biomarker used for the therapeutic monitoring of patients treated with this compound. ravictihcp.comumn.edu Elevated ammonia is the hallmark of UCDs, and the central goal of therapy is to maintain ammonia levels within a safe, typically normal, range. ravictihcp.com

Plasma Glutamine Levels

The monitoring of plasma glutamine is a key aspect of managing urea (B33335) cycle disorders (UCDs), as elevated levels can be indicative of high ammonia concentrations. Studies involving this compound (GPB) have consistently shown its effectiveness in controlling or reducing plasma glutamine.

In a retrospective study of 48 UCD patients switching to GPB, a statistically significant reduction in glutamine levels was observed, from a mean of 791.4 ± 289.8 µmol/L before treatment to 648.6 ± 247.41 µmol/L at the first follow-up. erica-rd.eu This reduction was maintained after one year of treatment. erica-rd.eu Another study involving 11 pediatric patients showed a similar significant decrease in mean plasma glutamine from 838 µmol/L to 670 µmol/L after switching to GPB. nih.govresearchgate.net

Long-term studies have demonstrated that mean glutamine levels in patients treated with GPB can remain within the normal range. For instance, over a 12-month period, mean glutamine levels were stable, recorded at 763 µmol/L at baseline and 748 µmol/L at the end of the study. tandfonline.com In very young patients, specifically those under 2 months of age, mean glutamine levels also remained within normal limits throughout a safety extension study of GPB treatment. nih.gov

Study PopulationBaseline Mean Glutamine (µmol/L)Post-GPB Mean Glutamine (µmol/L)Reference
48 UCD Patients791.4 ± 289.8648.6 ± 247.41 erica-rd.eu
11 Pediatric UCD Patients838670 nih.govresearchgate.net
UCD Patients (12-month study)763748 tandfonline.com

Urinary Phenylacetylglutamine (U-PAGN) as a Dosing Biomarker

Urinary phenylacetylglutamine (U-PAGN) serves as a critical non-invasive biomarker for monitoring therapeutic adherence and guiding dosing with this compound. nih.govumn.edu Phenylbutyric acid (PBA), the active component of GPB, is metabolized to phenylacetic acid (PAA), which then conjugates with glutamine to form PAGN. This PAGN is subsequently excreted in the urine, providing a direct measure of waste nitrogen removal. nih.gov

Research has established a strong positive correlation between the total daily dose of GPB and the 24-hour U-PAGN excretion (r=0.821, p<0.001). nih.gov This correlation supports its use in assessing whether a patient's dosage is adequate to manage their dietary nitrogen intake. nih.gov The mean recovery of the administered PBA dose as U-PAGN is consistent across age groups, averaging 66.4% in pediatric patients and 68.7% in adults treated with GPB. umn.edunih.gov

To facilitate clinical application, age- and body surface area (BSA)-specific cutoff points for spot U-PAGN concentrations have been developed to identify patients who may require dosage adjustments or improved adherence. nih.gov

Patient Group25th Percentile U-PAGN Cutoff (µg/mL)Reference
Age < 2 years≤9000 nih.gov
Age > 2 years with BSA ≤ 1.3 m²≤7000 nih.gov
Age > 2 years with BSA > 1.3 m²≤5000 nih.gov

Plasma PAA to PAGN Ratio as an Indicator of Conjugation Saturation

The ratio of plasma phenylacetate (B1230308) (PAA) to phenylacetylglutamine (PAGN) is a valuable functional biomarker for assessing the efficiency of the PAA conjugation pathway. iu.edu An elevated PAA to PAGN ratio suggests that the conversion of PAA to PAGN may be slowing or saturated, which could lead to the accumulation of PAA even without a further increase in dosage. medscape.comravictihcp.com

A curvilinear relationship exists between PAA levels and the PAA:PAGN ratio. iu.edunih.gov Clinical analyses across various patient populations have identified a PAA:PAGN ratio of greater than 2.5 (when both are measured in µg/mL) as a threshold indicating a higher risk of PAA accumulation. iu.edutmc.edu Patients with a ratio ≥2.5 have been found to have significantly higher PAA levels than those with a ratio ≤2.5. iu.edu For instance, the probability of having a PAA level >500 µg/mL is markedly higher in patients with a ratio ≥2.5 (8.4%) compared to those with a ratio below this threshold (0.3%). iu.edu In patients without significant PAA accumulation, the PAA to PAGN ratio is generally observed to be less than 1. medscape.comravictihcp.com In pediatric patients under 2 months of age, the mean plasma PAA:PAGN ratio has been shown to remain below 2.5, suggesting no significant accumulation of PAA. nih.gov

PAA:PAGN RatioClinical ImplicationReference
<1Generally indicates no significant PAA accumulation medscape.comravictihcp.com
>2.5Identifies patients at risk for PAA levels > 500 µg/mL iu.edutmc.edu

Blood Phenylacetate (PAA) Levels for Neurotoxicity Monitoring

Monitoring blood levels of phenylacetate (PAA), the active metabolite of this compound, is employed to assess the potential for neurotoxicity. tandfonline.com Concerns about PAA-related neurotoxicity stem from studies in cancer patients receiving high-dose intravenous PAA, where levels exceeding 500 µg/mL were associated with reversible neurological adverse events. iu.edunih.gov

However, in studies involving UCD patients treated with GPB, a direct correlation between elevated PAA levels and neurological adverse events has not been consistently observed. iu.edunih.gov An analysis of 4,683 blood samples from UCD patients, healthy adults, and patients with hepatic encephalopathy found that only 0.2% of samples had PAA levels exceeding 500 µg/mL. iu.edunih.gov While transient adverse events like headache and nausea did correlate with PAA levels in healthy adults, this relationship was not found in the UCD patient population. iu.edu

Despite the lack of a clear correlation in UCD patients, monitoring PAA levels is still considered a useful tool, particularly when symptoms such as vomiting, headache, confusion, or somnolence occur in the absence of high ammonia levels. medscape.comfda.gov Population pharmacokinetic modeling suggests that with GPB, median PAA exposure generally remains ≤200 µg/mL across all age groups, and the maximum concentration is not expected to exceed the 500 µg/mL threshold in pediatric patients. tandfonline.com

PAA Level (µg/mL)Associated FindingReference
≥500Associated with reversible neurotoxicity in cancer patient studies iu.edunih.gov
≤200General median exposure level observed with GPB treatment tandfonline.com

In Vitro and Preclinical Research Models

Cell Culture Studies

In vitro research, particularly using cell culture models, has been instrumental in understanding the fundamental mechanisms of this compound and its active components. Studies have utilized various cell culture media, such as NeuroBasal-A and Dulbecco's Modified Eagle's Medium, to quantify the uptake and effect of 4-phenylbutyric acid (4-PBA). nih.gov For example, research in astrocyte cell cultures has investigated how 4-PBA treatment can rescue defects in protein synthesis. nih.gov These studies help elucidate the cellular pharmacodynamics of the compound, which is essential for interpreting its therapeutic effects observed in vivo. nih.gov

Animal Models (e.g., Primates for Phenylacetate Conjugation)

Animal models, especially non-human primates, have been crucial for studying the pharmacokinetics, metabolism, and distribution of phenylbutyrate and its metabolite phenylacetate. nih.gov The conjugation of phenylacetic acid is a key metabolic step, and primates are a relevant model as this process also occurs in humans. nih.govnih.gov

Pharmacokinetic studies in non-human primates have demonstrated that both PAA and PBA penetrate the cerebrospinal fluid (CSF) effectively after intravenous administration. nih.gov This is a significant finding for understanding the potential neurological effects of the compounds. Following the administration of phenylbutyrate, there is significant exposure to both PBA and its active metabolite, PAA, within the central nervous system. nih.gov

Compound AdministeredMeasured CompoundMedian Plasma AUC (mg/ml·min)Median CSF AUC (mg/ml·min)Median CSF:Plasma Ratio (%)Reference
Phenylacetate (PA)PA82 ± 1624 ± 728 ± 19 nih.gov
Phenylbutyrate (PB)PB19 ± 38 ± 1141 ± 47 nih.gov
PA50 ± 931 ± 2453 ± 46 nih.gov

Statistical Approaches in Analyzing Clinical Research Data

The analysis of clinical research data for this compound involves a variety of statistical methods to ensure the robustness and validity of the findings. Across different studies, statistical significance is consistently established at a p-value of less than 0.05. mdpi.com

Commonly, analyses are performed using statistical software such as SAS® (version 9.2 or above) or IBM SPSS (v25.0). mdpi.comnih.gov Clinical trial data are typically summarized using descriptive statistics. For continuous variables, this includes the number of subjects (n), mean, standard deviation (SD), median, and the minimum and maximum values. nih.gov For categorical variables, data are presented as frequencies and percentages. nih.gov

To assess treatment efficacy, specific statistical tests are employed. For instance, the Wilcoxon signed-rank test has been used to analyze changes in ammonia levels from baseline to the end of a treatment transition period. nih.gov In other cases, a paired t-test is utilized to analyze changes in biochemical or clinical continuous variables at different time points. mdpi.com When comparing the means of two different sample groups, a t-test or a Mann-Whitney U-test may be applied, depending on the statistical distribution of the data. mdpi.com Furthermore, linear regression analysis is used to investigate the linear relationship between continuous variables. mdpi.com

In comparative studies, such as those comparing this compound to sodium phenylbutyrate, the primary analysis population is often the intention-to-treat (ITT) population, which includes all subjects who received any amount of both study medications. nih.gov A prospectively defined per-protocol population is also used, which includes subjects who meet specific compliance and medication use criteria. nih.gov Non-inferiority trials have been a key part of the clinical development, with a pre-defined non-inferiority margin used to assess whether this compound is at least as effective as the active comparator. nih.govnih.gov For example, a non-inferiority margin of 1.25 for the 95% confidence interval of the ratio of 24-hour ammonia exposure (AUC) was used in a pivotal trial. nih.gov

The power of a study to detect a statistically significant difference is a critical consideration in trial design. In one Phase III study, the sample size was calculated to provide 90% power to demonstrate the non-inferiority of this compound to its comparator. nih.gov However, it has been noted that small sample sizes can limit the ability to perform analyses on important subgroups, such as those based on UCD subtype or age. nih.gov

Below is a table summarizing the statistical methodologies used in a comparative study of this compound (GPB) and sodium phenylbutyrate (NaPBA).

Statistical ParameterGPBNaPBAp-value
Ammonia AUC0-24 (μmol·h/L)
ITT Population (n=44)884.91017.90.102
Per-Protocol Population (n=40)817.1967.8<0.05
Glutamine (μmol/L) at T1 648.6 ± 247.4791.4 ± 289.8<0.001
Ammonia (μmol/L) at T1 32.6 ± 13.940.2 ± 17.3<0.001

Data derived from a study on switching from NaPBA to GPB and a separate non-inferiority trial. mdpi.comnih.gov

Modeling and Simulation Techniques for Dosing Optimization

Modeling and simulation are crucial tools in optimizing the dosing of this compound, particularly for diverse patient populations such as pediatrics. nih.govnih.gov Population pharmacokinetic (PK) modeling is a primary approach used to characterize the absorption, distribution, metabolism, and excretion of the drug and its metabolites. nih.govnih.gov

A population PK model was developed using data from four Phase II and III clinical trials, which included patients ranging in age from 2 months to 72 years. nih.gov This semi-mechanistic model described the levels of this compound's metabolites in both plasma and urine. nih.gov It characterized several key processes:

Partial presystemic metabolism of phenylbutyric acid (PBA) to phenylacetic acid (PAA) and/or phenylacetylglutamine (PAGN). nih.gov

Slower absorption of PBA and greater presystemic conversion with this compound compared to sodium phenylbutyrate. nih.gov

Similar systemic disposition for both drugs, with a saturable conversion of PAA to PAGN. nih.gov

Identification of body surface area (BSA) as a significant covariate that accounts for age-related differences in pharmacokinetics, reinforcing BSA-based dosing recommendations. nih.govelsevierpure.com

This comprehensive model was then used to perform dosing simulations. nih.govnih.gov These simulations are particularly important for predicting exposure to PAA, a metabolite that has been associated with adverse events in non-UCD populations. nih.gov The simulations demonstrated that mole-equivalent doses of this compound and sodium phenylbutyrate resulted in similar PAA exposure. nih.gov They also predicted greater PAA exposure in younger patients based on their BSA. nih.gov

In other instances, Monte Carlo simulations have been performed to predict the average plasma concentrations and the variability of PBA, PAA, and PAGN. nih.gov One such simulation was designed for a hypothetical clinical trial of 5,000 cirrhotic subjects to develop concentration-time profiles for each analyte. nih.gov

However, the development of robust population PK models can be challenging. In studies with small sample sizes and sparse data collection, it may not be feasible to develop a full population PK model. bohrium.com In such cases, alternative approaches like using empirical Bayes estimates of individual PK parameters are employed to analyze the data. bohrium.com

The table below presents key pharmacokinetic parameters for this compound's primary metabolite, phenylbutyric acid (PBA), and its active moiety, phenylacetic acid (PAA), at steady state.

PK ParameterPBAPAAPAGN
AUC0–24 (μg·h/mL) 243.6136.9425.8
Cmax ss (μg/mL) 24.111.234.6
Cmin ss (μg/mL) 3.32.58.8

Data represents mean values from a Phase 2 comparison study in children. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Mechanisms beyond Nitrogen Scavenging

Beyond its established role as a nitrogen scavenger, research has begun to investigate other potential mechanisms of action for glycerol (B35011) phenylbutyrate's active moiety, phenylbutyrate. One of the most compelling areas of this research is its potential as a chemical chaperone. In certain genetic disorders, a mutated protein may be synthesized but misfolds, leading to its degradation and a loss of function. Phenylbutyrate has been shown to act as a chaperone, helping these misfolded proteins to achieve a more stable conformation and restoring partial or full function.

A notable example of this is in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common fatty acid oxidation disorder. informnetwork.org Preclinical studies demonstrated that phenylbutyrate could act as a chaperone to the misfolded MCAD protein in cells with the common c.985A>G mutation. informnetwork.org This led to a pilot study involving four adult patients with MCAD deficiency who had at least one copy of this mutation. The results of this study were promising, with all four subjects showing improvement in one or more metabolic parameters while taking phenylbutyrate. informnetwork.org Specifically, three of the subjects had a decrease in acylglycine intermediates that are characteristic of MCAD deficiency. informnetwork.org This suggests that by stabilizing the MCAD protein, phenylbutyrate can improve the metabolic flux through the fatty acid oxidation pathway. informnetwork.org

Table 1: Pilot Study of Phenylbutyrate in MCAD Deficiency

Outcome Measure Findings
Metabolic Parameters All four subjects showed improvement in one or more parameters. informnetwork.org
Acylglycine Intermediates Three subjects experienced a decrease in MCADD-specific intermediates. informnetwork.org

This chaperone effect opens up a new frontier for glycerol phenylbutyrate, suggesting its potential therapeutic utility in a broader range of genetic and metabolic diseases characterized by protein misfolding, independent of its nitrogen-scavenging properties.

This compound in Combination Therapies for Metabolic Disorders

The management of complex metabolic disorders often requires a multi-faceted approach, and this compound is being investigated in combination with other therapies to optimize patient outcomes.

In the context of Urea (B33335) Cycle Disorders (UCDs) , this compound is already a part of a combination therapy regimen that includes a low-protein diet and, in some cases, supplementation with essential amino acids, arginine, or citrulline. europeanreview.orgmdpi.comravictihcp.com This integrated approach addresses the underlying metabolic defect from multiple angles: dietary management restricts the nitrogen load, while this compound actively removes excess nitrogen from the body.

For Hepatic Encephalopathy (HE) , a phase II clinical trial has demonstrated the efficacy of this compound in reducing HE events, even in patients already receiving standard treatments like lactulose (B1674317) and rifaximin. jwatch.orgnih.gov In this randomized, double-blind, placebo-controlled study, 178 patients with cirrhosis and a history of recurrent HE were enrolled. jwatch.org The results showed that this compound significantly reduced the proportion of patients who experienced an HE event compared to placebo. nih.govmdedge.com

Table 2: this compound in Combination Therapy for Hepatic Encephalopathy

Patient Cohort Intervention Key Finding
Patients with Cirrhosis and Recurrent HE (n=178) This compound + Standard of Care (including lactulose and/or rifaximin) Significantly lower rate of HE events in the this compound group (21%) compared to the placebo group (36%). jwatch.orgmdedge.com

These findings suggest that this compound can be a valuable addition to the existing therapeutic armamentarium for HE, offering a complementary mechanism of action to current treatments that primarily target the gut microbiome. jwatch.orgelsevier.es

Development of Improved Dosing Strategies and Personalized Medicine Approaches

Optimizing the dosage of this compound is crucial for maintaining metabolic control while avoiding potential side effects. Research is focused on developing more personalized dosing strategies that go beyond body surface area calculations.

Current recommendations for dosage adjustments are based on several key biomarkers:

Plasma Ammonia (B1221849) Levels : The primary goal is to maintain fasting plasma ammonia levels below half the upper limit of normal in patients aged six and older, and below the upper limit of normal for younger children. ravictihcp.comfda.gov

Urinary Phenylacetylglutamine (B1677654) (U-PAGN) Excretion : Measuring the amount of U-PAGN excreted in the urine over 24 hours can provide a direct indication of how much waste nitrogen is being removed. ravictihcp.comfda.gov If U-PAGN excretion is insufficient to cover the daily dietary protein intake and ammonia levels are elevated, the dosage of this compound can be increased. ravictihcp.comfda.gov

Plasma Phenylacetate (B1230308) (PAA) and Phenylacetylglutamine (PAGN) Ratio : Phenylacetate is the active metabolite of this compound and can be associated with neurotoxicity at high levels. ravictihcp.com Monitoring the ratio of PAA to PAGN in the plasma can help identify patients who may have a slower or less efficient conjugation of PAA to PAGN, which could lead to an accumulation of PAA. ravictihcp.com

Furthermore, personalized medicine approaches also consider individual patient factors such as:

Changes in Body Surface Area : Particularly in pediatric patients who are growing, periodic reassessment of body surface area is necessary to ensure accurate dosing. ravictihcp.com

Hepatic Function : For patients with moderate to severe liver impairment, a lower starting dose and careful titration are recommended. ravictihcp.comfda.gov

Protein Intake : Adjustments to the this compound dosage may be necessary to accommodate changes in a patient's dietary protein intake. ravictihcp.com

These evolving strategies aim to tailor treatment to the individual metabolic needs of each patient, thereby maximizing efficacy and safety.

Long-Term Outcomes Research in Diverse Patient Cohorts

The long-term safety and efficacy of this compound are being evaluated in various patient populations, providing valuable insights into its sustained benefits.

In patients with Urea Cycle Disorders (UCDs) , long-term open-label extension studies have demonstrated that this compound provides stable ammonia control over extended periods. In one study that followed patients for a median of 1.85 years after completing initial 12-month studies, mean ammonia levels remained stable and below the upper limit of normal in both pediatric and adult populations. nih.gov Furthermore, the annualized rate of hyperammonemic crises (HACs) that was established in the initial 12-month follow-up was maintained with continued treatment. nih.govresearchgate.net Pooled analyses of long-term studies have also shown that treatment with this compound is associated with fewer HACs compared to the 12-month period preceding enrollment. nih.govumn.edu

| Hyperammonemic Crises (HACs) | Mean annualized rate of 0.29 maintained with continued exposure. nih.govresearchgate.net | Mean annualized rate of 0.29 maintained with continued exposure. nih.govresearchgate.net |

In a retrospective study of 48 UCD patients in Spain who switched to this compound, a significant reduction in both ammonia and glutamine levels was observed at the first follow-up and was maintained after one year of treatment. mdpi.comnih.gov This improved metabolic control was accompanied by a reduction in the rate of hyperammonemic crises. mdpi.comnih.gov

For patients with Hepatic Encephalopathy (HE) , while the initial phase II trial was of a shorter duration (16 weeks), it provided a strong rationale for longer-term studies to confirm the sustained benefits of this compound in this population. jwatch.orgnih.gov The positive outcomes in reducing HE events and hospitalizations underscore the need for further research into its long-term impact on disease progression and patient quality of life. nih.govmdedge.com

Research on the Role of this compound in Rare Metabolic Conditions beyond UCDs and HE

The potential therapeutic applications of this compound are being explored in other rare metabolic diseases where its unique properties may offer a clinical benefit. As discussed in section 6.1, the most significant progress in this area has been in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency . The pilot study demonstrating that phenylbutyrate can act as a chemical chaperone and improve metabolic parameters in patients with the common MCAD mutation is a landmark finding. informnetwork.org This research suggests a new therapeutic paradigm for MCAD deficiency, which currently lacks a pharmacological treatment to protect patients during periods of unavoidable fasting. informnetwork.org

The success of this pilot study has paved the way for a planned phase 2 trial to further evaluate the efficacy and safety of this approach in a larger patient cohort. informnetwork.org This research could potentially be extended to other fatty acid oxidation disorders and organic acidemias where protein misfolding is a contributing factor to the disease pathology. The ability of phenylbutyrate to stabilize mutant proteins could offer a novel therapeutic strategy for a range of rare metabolic conditions that currently have limited treatment options.

Translational Research: Bridging Preclinical Discoveries to Clinical Practice

The journey of this compound from a compound primarily used for nitrogen scavenging to a potential therapy for other metabolic disorders exemplifies the principles of translational research. The investigation into its chaperone activity in MCAD deficiency is a prime example of this "bench-to-bedside" approach.

The initial preclinical discovery that phenylbutyrate could act as a chaperone for the misfolded MCAD protein was made in a laboratory setting using cellular models. informnetwork.org This foundational research provided the scientific rationale to test this hypothesis in a clinical setting. The subsequent pilot study in adult patients with MCAD deficiency successfully translated this preclinical finding into a tangible clinical benefit, with improvements in key metabolic markers. informnetwork.org

This translational pathway is crucial for advancing new therapies for rare diseases. It involves a continuous feedback loop between laboratory research and clinical investigation, where preclinical discoveries inform the design of clinical trials, and the results of those trials, in turn, can lead to new avenues of basic research. The ongoing development of this compound for MCAD deficiency and potentially other conditions highlights the importance of this integrated approach in bringing innovative treatments to patients in need.

Q & A

Q. How do researchers establish bioequivalence between glycerol phenylbutyrate and sodium phenylbutyrate in clinical trials?

A crossover study design is typically employed, where patients receive both treatments sequentially with a washout period. Pharmacokinetic parameters (e.g., AUC, Cmax) for phenylacetylglutamine (PAGN), phenylacetic acid (PAA), and ammonia levels are measured at steady state. Blood and urine samples are collected at standardized intervals (e.g., 0, 4, 8, 12, 24 hours post-dose) to assess metabolite kinetics and nitrogen-scavenging efficacy . Non-inferiority margins (e.g., ≤10% difference in ammonia control) are statistically validated using mixed-effects models .

Q. What standardized protocols exist for assessing this compound's safety profile in long-term clinical studies?

Safety assessments follow FDA guidelines, including monthly monitoring of ammonia levels, liver function tests, and adverse event tracking (e.g., gastrointestinal disturbances, neurotoxicity). Studies use Common Terminology Criteria for Adverse Events (CTCAE) to grade severity. For example, in a 77-patient cohort, ammonia levels were maintained below 35 μmol/L, and adverse events (e.g., diarrhea, headaches) were recorded using standardized case report forms .

Q. How is the steady-state pharmacokinetics of this compound determined in pediatric versus adult populations?

Pediatric and adult cohorts undergo identical sampling protocols (8–11 blood draws over 24 hours) after ≥7 days of fixed dosing. Pharmacokinetic parameters (t½, CL/F) are calculated using non-compartmental analysis. Adjustments for body surface area (BSA) and enzyme activity (e.g., residual urea cycle function) are incorporated into dose calculations .

Advanced Research Questions

Q. What methodologies are employed to investigate the interference of dietary macronutrients with this compound's nitrogen-scavenging efficiency?

Preclinical studies use isotopically labeled phenylbutyrate in perfused rat livers to trace interactions with carbohydrate/lipid metabolism. Urinary metabolites (e.g., glucuronides, β-oxidation byproducts) are quantified via LC-MS/MS. Clinical trials standardize meal timing (e.g., post-dose meals at 4 and 8 hours) to control for dietary confounders .

Q. How do researchers validate urinary phenylacetylglutamine (PAGN) as a pharmacodynamic biomarker for this compound dosing?

PAGN excretion is correlated with plasma phenylbutyrate exposure using linear regression. In crossover studies, PAGN levels during this compound treatment are compared to sodium phenylbutyrate baselines. Intra-patient variability is assessed via repeated 24-hour urine collections, with acceptance criteria of ≤15% coefficient of variation .

Q. What mechanistic studies elucidate the differential effects of this compound on urea cycle enzyme deficiencies?

Subgroup analyses stratify patients by enzyme deficiency (e.g., CPS1, OTC, ASS1). Ammonia kinetics and metabolite excretion are compared across subgroups using ANOVA. In vitro models (e.g., hepatocyte cultures) with siRNA knockdown of specific enzymes quantify drug metabolism pathways .

Q. How are contradictory efficacy data between this compound and other ammonia-lowering agents resolved?

Systematic reviews apply GRADE criteria to evaluate trial quality, focusing on blinding, sample size, and endpoint validity. Meta-analyses pool ammonia-lowering effects (mean difference ± 95% CI) across agents, adjusting for confounders like concomitant lactulose use .

Methodological Considerations

  • Neurotoxicity Assessment: Plasma PAA levels are monitored via HPLC, with toxicity thresholds defined as >500 μg/mL. Neurological exams (e.g., Mini-Mental State Examination) are conducted at baseline and during dose escalation .
  • Dose Optimization: BSA-based dosing (5–17.5 mL/day) is adjusted using Bayesian pharmacokinetic models incorporating real-time ammonia and PAGN data .
  • Drug-Drug Interactions: CYP3A4 induction potential is tested using human hepatocyte models. Probenecid co-administration requires PAGN/PAA level monitoring due to renal excretion inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.